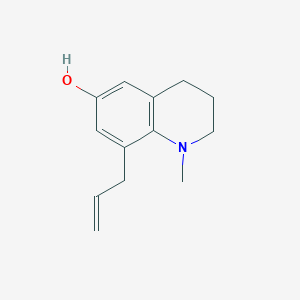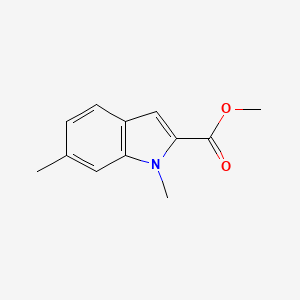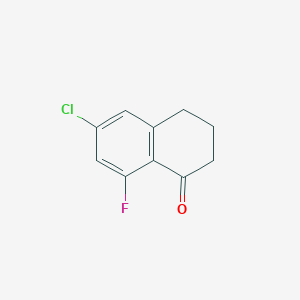
1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol is a compound belonging to the tetrahydroquinoline family. This class of compounds is known for its diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The structure of 8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol consists of a quinoline core with an allyl group at the 8th position, a methyl group at the 1st position, and a hydroxyl group at the 6th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of 8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The allyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or osmium tetroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products:
Oxidation Products: Quinoline N-oxides, hydroxylated derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
科学的研究の応用
8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of 8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.
類似化合物との比較
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
1-Methyl-1,2,3,4-tetrahydroquinoline: Studied for its potential neuroprotective effects.
8-Allylquinoline:
Uniqueness: 8-Allyl-1-methyl-1,2,3,4-tetrahydroquinolin-6-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
88343-04-8 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
1-methyl-8-prop-2-enyl-3,4-dihydro-2H-quinolin-6-ol |
InChI |
InChI=1S/C13H17NO/c1-3-5-10-8-12(15)9-11-6-4-7-14(2)13(10)11/h3,8-9,15H,1,4-7H2,2H3 |
InChIキー |
UFDWIRSOBMAKNT-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2=C1C(=CC(=C2)O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B11899637.png)
![3-Methyl-3H-imidazo[4,5-b][1,7]naphthyridin-2-amine](/img/structure/B11899640.png)




![7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11899678.png)

![3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)

![4H-Pyrazino[1,2-b]isoquinolin-4-one](/img/structure/B11899693.png)


